

Part 1: Chemical Architecture & Photophysical Basis[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Lys(Mca)-OH

Cat. No.: B13731135

[Get Quote](#)

The utility of **Lys(Mca)-OH** lies in its ability to introduce a stable, high-quantum-yield fluorophore into a peptide backbone via standard Fmoc chemistry, without blocking the N-terminus or requiring post-synthetic modification.

The Fluorophore-Quencher Pair

The Mca fluorophore is typically paired with the non-fluorescent quencher 2,4-Dinitrophenyl (Dnp).[1][2]

- Donor (Fluorophore): Mca (7-Methoxycoumarin-4-acetyl).[3][4] Attached to the ϵ -amino group of Lysine.
 - Excitation (): ~325 nm[1][3]
 - Emission (): ~393 nm (Blue fluorescence)

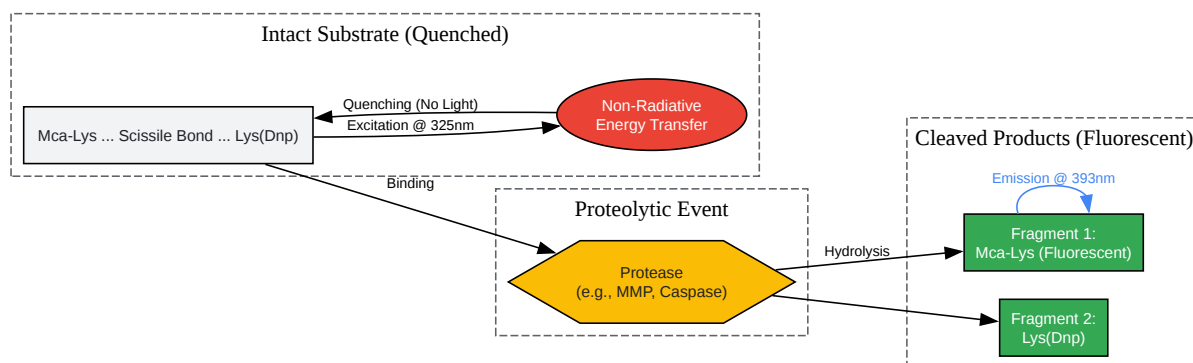
- Acceptor (Quencher): Dnp. Often incorporated as Lys(Dnp) or Dpa(Dnp) (diaminopropionic acid derivative).
 - Absorption:[5] Broad absorbance peaking near 360 nm, perfectly overlapping the Mca emission spectrum.

Mechanism of Action: FRET De-quenching

In an intact peptide substrate, the Mca and Dnp moieties are positioned within the Förster radius (

). The excited state energy of Mca is non-radiatively transferred to Dnp, resulting in quenched fluorescence (background signal).[1] Upon proteolytic cleavage of the scissile bond located between the two residues, the fluorophore and quencher diffuse apart, restoring Mca fluorescence.

Figure 1: The FRET Cleavage Mechanism



[Click to download full resolution via product page](#)

Caption: Schematic of the FRET-based protease assay. Energy transfer in the intact peptide prevents fluorescence. Proteolytic hydrolysis separates the donor (Mca) from the acceptor (Dnp), generating a measurable signal proportional to reaction velocity.

Part 2: Synthetic Integration (Protocol)

Lys(Mca) is commercially available as Fmoc-Lys(Mca)-OH.[6] This allows it to be inserted at any position in a peptide sequence using standard Fmoc Solid-Phase Peptide Synthesis (SPPS).

Synthesis Strategy

- Resin Selection: Rink Amide resin is preferred for C-terminal amides (common in protease substrates to mimic protein interiors).
- Coupling Reagents: HBTU/DIPEA or DIC/HOBt are compatible.
- Deprotection: 20% Piperidine in DMF (Standard).[7][8] Mca is stable to piperidine.
- Cleavage: 95% TFA / 2.5% TIS / 2.5%
Mca is stable in standard TFA cocktails.

Step-by-Step Protocol: Incorporating Fmoc-Lys(Mca)-OH

- Resin Swelling: Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 30 min.
- Fmoc Removal: Treat with 20% Piperidine/DMF (min). Wash with DMF ().
- Coupling Lys(Mca):
 - Dissolve Fmoc-Lys(Mca)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
 - Add DIPEA (6 eq) to activate.
 - Add to resin and shake for 2 hours at room temperature.
 - Note: The Mca group is bulky; extended coupling times are recommended.

- Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
- Subsequent Couplings: Continue chain assembly. Ensure Lys(Dnp) or another quencher is added at the appropriate position (or).[9]
- Final Cleavage: Treat resin with TFA cocktail for 2-3 hours. Precipitate in cold diethyl ether.

Part 3: Experimental Core – Protease Profiling Applications

The most common application of **Lys(Mca)-OH** is in Matrix Metalloproteinase (MMP) assays. The classic substrate FS-6 utilizes this moiety.[1]

Case Study Substrate: Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂[4][10][11]

- Target: MMP-1, MMP-8, MMP-13 (Collagenases).[10]
- Cleavage Site: Between Gly and Leu.
- Logic: Mca (Donor) is on the N-terminal Lysine; Dpa (Dnp-like Quencher) is at position 6.

Kinetic Assay Protocol

Objective: Determine the catalytic efficiency () of an MMP against the Mca-substrate.

Reagents:

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM , 10 μM , 0.05% Brij-35.

- Substrate Stock: 10 mM in DMSO. Store at -20°C (Light Sensitive).
- Enzyme: Recombinant MMP (active site titrated).

Workflow:

- Preparation: Dilute Substrate to working concentrations (e.g., 0.5 μ M to 20 μ M) in Assay Buffer.
- Plating: Add 90 μ L of substrate solution to a black 96-well plate (to minimize background reflection).
- Initiation: Add 10 μ L of Enzyme solution.
- Detection: Monitor Fluorescence immediately.
 - [1][11]
 - [1][11]
 - Mode: Kinetic (read every 30-60 seconds for 20-60 minutes).
- Controls (Self-Validating System):
 - Substrate Blank: Buffer + Substrate (No Enzyme). Checks for spontaneous hydrolysis/instability.
 - Product Standard: A standard curve of free 7-Methoxycoumarin-4-acetic acid or the cleaved Mca-peptide fragment. Required to convert RFU (Relative Fluorescence Units) to molar concentration.

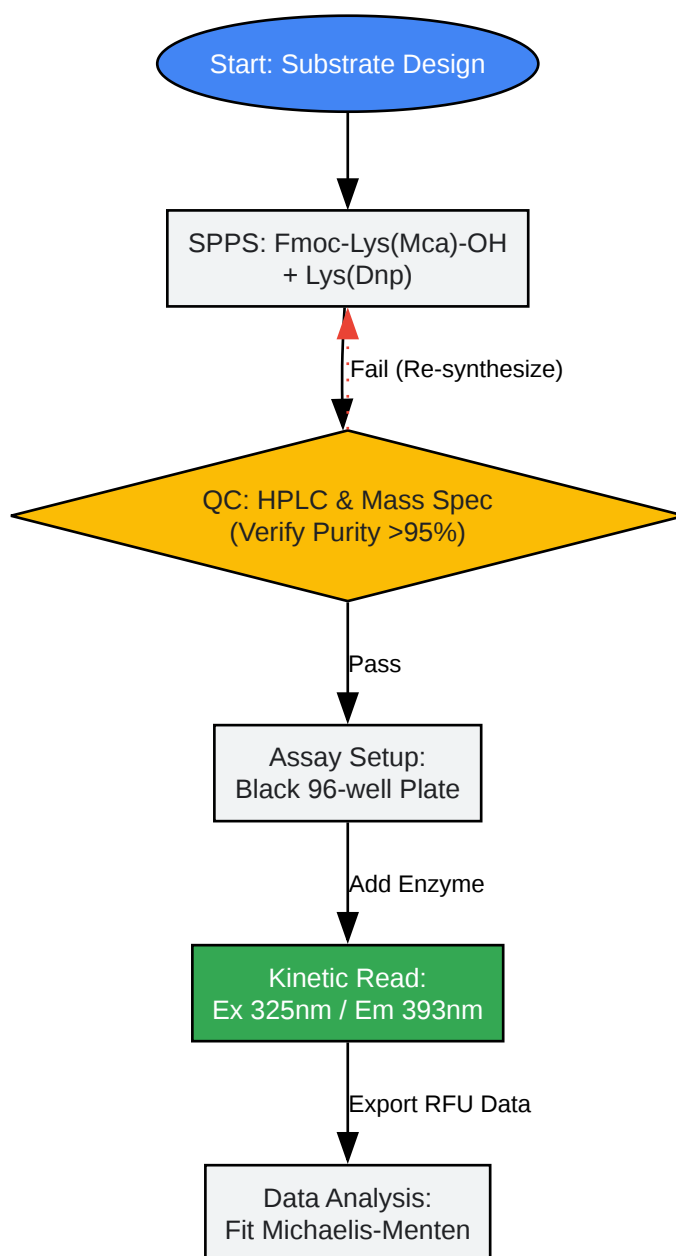
Data Analysis & Visualization

The raw data (RFU vs. Time) yields the initial velocity ().

Table 1: Data Processing for Kinetic Parameters

Parameter	Calculation / Method	Purpose
Slope (RFU/min)	Linear regression of the initial linear portion of the progress curve.	Raw reaction rate.
Conversion Factor ()	Slope of [Product Concentration] vs. RFU standard curve.	Converts RFU to .
Velocity ()		Reaction velocity in .
Michaelis-Menten	Plot vs. . Fit to .	Determine enzyme affinity () and turnover ().

Figure 2: Protease Screening Workflow



[Click to download full resolution via product page](#)

Caption: Operational workflow for developing and utilizing Lys(Mca) substrates, from synthesis to kinetic data extraction.

Part 4: Advanced Considerations & Troubleshooting

Inner Filter Effect (IFE)

While Mca/Dnp is a robust pair, high concentrations of the Dnp quencher (which absorbs at 360 nm) can absorb the excitation light (325 nm) or the emission light (393 nm).

- Diagnosis: Non-linear standard curve of Product vs. RFU at high concentrations.

- Correction: Use substrate concentrations

where possible, or apply a correction factor based on the absorbance of the solution at

and

.

Substrate Solubility

Mca and Dnp are hydrophobic.

- Issue: Substrate precipitation in aqueous buffer.
- Solution: Dissolve stock in 100% DMSO. Ensure final DMSO concentration in assay is (or as tolerated by the enzyme).

Specificity Mapping

Lys(Mca)-OH allows for Combinatorial Library Screening. By holding the Mca and Dnp positions constant (e.g.,

and

) and varying the internal sequence, researchers can rapidly profile the specificity of unknown proteases.

References

- Neumann, U. et al. (2004). "Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme." [4][10][12] Analytical Biochemistry. [Link](#)
- Knight, C. G. et al. (1992). "Fluorogenic substrates for squalene epoxidase and other enzymes." FEBS Letters. [Link](#)

- Fields, G. B. & Lauer-Fields, J. L. (2001).[6] "MMP Fluorogenic Substrates." Biochemistry. [Link](#)
- BenchChem. (2025).[8] "Technical Guide to Fmoc-Lys(Mca)-OH." BenchChem Technical Resources. [Link](#)
- Sigma-Aldrich. (n.d.). "Fmoc-Lys(Mca)-OH Product Information." Merck KGaA. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-L-Lys(Mca)-OH | AxisPharm [axispharm.com]
- 6. chempep.com [chempep.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MCA-Lys-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH₂ (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 12. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Part 1: Chemical Architecture & Photophysical Basis[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13731135/docs#part-1-chemical-architecture-photophysical-basis-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)